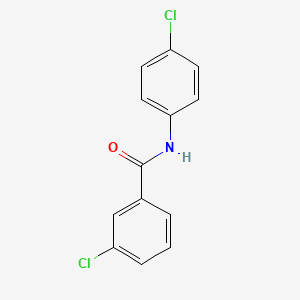![molecular formula C6H6N2S B1607133 6-Methylimidazo[2,1-b]thiazole CAS No. 3835-41-4](/img/structure/B1607133.png)
6-Methylimidazo[2,1-b]thiazole
Overview
Description
6-Methylimidazo[2,1-b]thiazole is a chemical compound that belongs to the class of imidazothiazoles . Imidazothiazoles are a class of chemical compounds containing a bicyclic heterocycle (a double ring system) consisting of an imidazole ring fused to a thiazole ring .
Synthesis Analysis
The synthesis of this compound involves the formylation of 6-aryl imidazo[2,1-b]thiazoles using the Vilsmeier-Haack (V-H) reaction . The V-H reagent is prepared by adding POCl3 into a stirred solution of DMF in CHCl3 at 0–5 °C .
Molecular Structure Analysis
The molecular formula of this compound is C6H6N2S . Its average mass is 138.190 Da and its monoisotopic mass is 138.025162 Da .
Chemical Reactions Analysis
Imidazo[2,1-b]thiazole and its derivatives are known to generate reactive metabolites (RMs) catalyzed by cytochrome P450s (CYPs) . These RMs can covalently modify essential cellular macromolecules and lead to toxicity and induce idiosyncratic adverse drug reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.4±0.1 g/cm3, a molar refractivity of 55.6±0.5 cm3, a polar surface area of 72 Å2, and a polarizability of 22.0±0.5 10-24 cm3 .
Scientific Research Applications
Antimicrobial Activities
6-Methylimidazo[2,1-b]thiazole derivatives have been synthesized and evaluated for their antimicrobial properties. Several studies have reported the synthesis of new compounds featuring this structure and tested them against various microbial strains. For instance, Ur et al. (2004) synthesized new derivatives and found specific compounds demonstrating activity against Staphylococcus epidermidis, highlighting the potential of these compounds in antimicrobial applications (Ur, Cesur, Birteksoez, & Otük, 2004).
Antiinflammatory and Antitumor Properties
Several studies have investigated the antiinflammatory and potential antitumor activities of this compound derivatives. For example, Abignente et al. (1983) prepared ethyl this compound-5-carboxylates and evaluated them for antiinflammatory, analgesic, and antipyretic activities (Abignente, de Caprariis, Sacchi, Marmo, Berrino, & Matera, 1983). Another study by Koppireddi et al. (2014) synthesized 3,6-diphenylimidazo[2,1-b]thiazole derivatives and evaluated them for their anticancer activity, with some compounds showing significant anti-proliferative activity against various human cancer cell lines (Koppireddi, Chilaka, Avula, Komsani, Kotamraju, & Yadla, 2014).
Synthesis and Structural Analysis
Research has also focused on the synthesis and structural elucidation of this compound derivatives. Studies like those conducted by Peterlin-Mašič et al. (2000) have detailed the synthesis of new functionalized imidazo[2,1‐b]thiazoles and thiazolo[3,2‐a]pyrimidines, contributing to a deeper understanding of their chemical properties (Peterlin-Mašič, Malešič, Breznik, & Krbavčič, 2000).
Applications in Drug Metabolism Studies
This compound derivatives have been used in studies to understand drug metabolism. For example, a study by Adusumalli etal. (2019) investigated the biotransformation of a novel ghrelin receptor inverse agonist, which included a this compound structure. This research provided insights into the metabolism of the drug and its potential applications in clinical studies for treating disorders like alcohol use disorder (Adusumalli, Jamwal, Obach, Ryder, Leggio, & Akhlaghi, 2019).
Antitubercular and Antiparasitic Activity
Compounds containing this compound have also been evaluated for their antitubercular and antiparasitic activities. For instance, Thompson et al. (2017) investigated 6-nitro-2,3-dihydroimidazo[2,1-b][1,3]thiazoles for their potential as backups to the antitubercular drug pretomanid, showing activity against Chagas disease (Thompson, Blaser, Palmer, Anderson, Shinde, Launay, Chatelain, Maes, Franzblau, Wan, Wang, Ma, & Denny, 2017).
Mechanism of Action
Target of Action
6-Methylimidazo[2,1-b]thiazole has been found to have significant activity against Mycobacterium tuberculosis (Mtb) . The primary target of this compound is the Pantothenate synthetase of Mtb . This enzyme plays a crucial role in the biosynthesis of coenzyme A, a vital molecule in energy metabolism.
Mode of Action
The compound interacts with its target, Pantothenate synthetase, leading to the inhibition of the enzyme’s activity . This interaction disrupts the biosynthesis of coenzyme A, thereby affecting the energy metabolism of Mtb. The exact molecular interactions between the compound and its target are still under investigation.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Coenzyme A biosynthesis pathway . By inhibiting Pantothenate synthetase, the compound disrupts the production of Coenzyme A, a critical cofactor in various metabolic reactions. The downstream effects of this disruption can lead to the inhibition of Mtb growth.
Pharmacokinetics
It is known that the compound undergoes oxidative metabolism in human liver microsomes, yielding glutathione conjugates This suggests that the compound may have good bioavailability and can be metabolized in the body
Result of Action
The inhibition of Pantothenate synthetase by this compound leads to a disruption in the biosynthesis of Coenzyme A, affecting the energy metabolism of Mtb . This results in the inhibition of Mtb growth, making the compound a potential antimycobacterial agent .
Safety and Hazards
properties
IUPAC Name |
6-methylimidazo[2,1-b][1,3]thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2S/c1-5-4-8-2-3-9-6(8)7-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPIWRDESXULHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=CSC2=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30317390 | |
| Record name | 6-Methylimidazo[2,1-b]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30317390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3835-41-4 | |
| Record name | 6-Methylimidazo[2,1-b]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30317390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary biological activities reported for 6-Methylimidazo[2,1-b]thiazole derivatives?
A1: Studies have primarily focused on the antimicrobial and anti-proliferative properties of this compound derivatives. Research indicates that specific derivatives exhibit activity against various bacterial strains, including Staphylococcus epidermidis []. Furthermore, some derivatives demonstrate potent anti-proliferative activity against the MCF-7 breast cancer cell line, comparable to Sorafenib [].
Q2: How do researchers modify the structure of this compound to explore its structure-activity relationship (SAR)?
A2: Researchers explore SAR by introducing various substituents to the core this compound structure. For example, synthesizing N′-(2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides and 1-(aryl)-3-(6-methylimidazo[2,1-b]thiazol-5-yl)ureas allows for evaluating the impact of these modifications on anti-proliferative activity against MCF-7 breast cancer cells []. Similarly, incorporating different alkylidene and cycloalkylidene groups into the structure, as well as forming thiazolidinone and azaspiro[4.4]nonan/[4.5]decan-3-one derivatives, helps assess their influence on antimicrobial activity [].
Q3: Has the mechanism of action been investigated for any of the reported biological activities of these compounds?
A3: Yes, for the anti-proliferative activity of N′-(1-butyl-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide, research suggests inhibition of VEGFR-2 as a potential mechanism []. Additionally, this compound demonstrated increased expression of pro-apoptotic markers (Bax, caspase 8, caspase 9, cytochrome C) and decreased expression of the anti-apoptotic gene Bcl-2 in MCF-7 cells [].
Q4: What spectroscopic techniques are commonly employed to characterize this compound derivatives?
A4: Researchers utilize various spectroscopic methods for structural characterization. Common techniques include UV, IR, 1H-NMR, 13C-NMR, and mass spectrometry. Additionally, 1H-13C-COSY (Correlation Spectroscopy) is utilized to elucidate the connectivity between protons and carbons within the molecule []. Elemental analysis is also frequently employed to confirm the composition of the synthesized compounds [].
Q5: Are there any computational studies conducted on this compound derivatives?
A5: Yes, molecular docking studies have been performed to investigate the binding interactions of the most active this compound derivatives within the active site of VEGFR-2, providing insights into their potential anti-proliferative mechanisms []. Furthermore, ADME (Absorption, Distribution, Metabolism, and Excretion) parameters have been computationally evaluated for these compounds, offering preliminary data on their pharmacokinetic profiles [].
Q6: What synthetic strategies are employed to prepare this compound derivatives?
A6: One common approach involves reacting ethyl 2-chloroacetoacetate with 2-aminothiazoles to yield ethyl this compound-5-carboxylates, which can be further derivatized []. Another method utilizes 5-Oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid or this compound-5-carboxylic acid as starting materials, reacting them with various amines to synthesize primary and secondary amide derivatives [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Chloro-1H-benzo[cd]indol-2-one](/img/structure/B1607050.png)
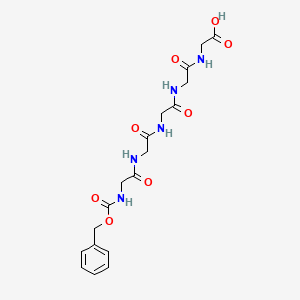

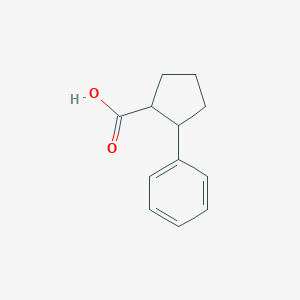
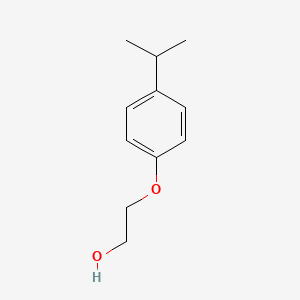
![3-[(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoic acid](/img/structure/B1607062.png)

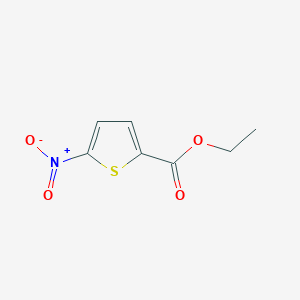
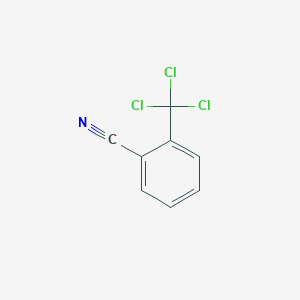
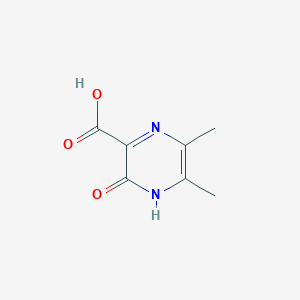
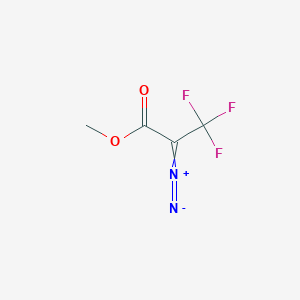
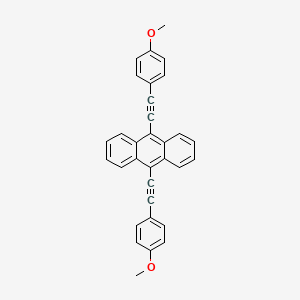
![3-Bromo-7H-pyrrolo[2,3-b]pyridin-7-ol](/img/structure/B1607070.png)
